molecular formula C14H16N4O2 B12227698 5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol

5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol

Cat. No.: B12227698
M. Wt: 272.30 g/mol
InChI Key: FBMRVTPVYABREG-UHFFFAOYSA-N
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Description

5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol: is a complex organic compound that features a unique combination of pyridine, pyrimidine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol involves its interaction with specific molecular targets and pathways within biological systems. This compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

5-[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol

InChI

InChI=1S/C14H16N4O2/c19-12-1-3-18(4-2-12)14-16-7-11(8-17-14)10-5-13(20)9-15-6-10/h5-9,12,19-20H,1-4H2

InChI Key

FBMRVTPVYABREG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)C3=CC(=CN=C3)O

Origin of Product

United States

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